Isositsirikine

Description

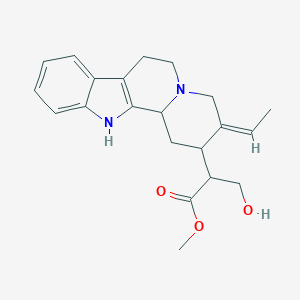

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3-/t16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXKJLTVROJBKZ-LZNZQLKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1[C@H](CO)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317258 | |

| Record name | Isositsirikine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6519-27-3 | |

| Record name | Isositsirikine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-epi-Isositsirikine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isositsirikine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-Isositsirikine-from-Catharanthus-roseus-Natural-Sources-and-Isolation

Abstract

This technical guide provides a comprehensive overview of the natural sourcing and isolation of isositsirikine, a notable terpenoid indole alkaloid (TIA), from Catharanthus roseus. It is designed for researchers, scientists, and professionals in drug development. The guide delves into the intricate biosynthetic pathway of TIAs within C. roseus, detailing the scientific rationale behind the selection of specific extraction and purification methodologies. Step-by-step protocols for solvent extraction, acid-base partitioning, and chromatographic separation are presented, underpinned by a discussion of the physicochemical properties of isositsirikine. The document aims to equip researchers with the foundational knowledge and practical insights required to efficiently isolate and purify this promising bioactive compound.

Introduction: The Significance of Catharanthus roseus and Isositsirikine

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant pharmaceutical interest due to its production of approximately 130 terpenoid indole alkaloids (TIAs).[1] Several of these alkaloids exhibit potent pharmacological activities, with the most renowned being the anticancer agents vinblastine and vincristine.[1] These bisindole alkaloids are derived from the coupling of vindoline and catharanthine and were among the first natural products used in cancer therapy.[1]

Isositsirikine, a monomeric indole alkaloid, is another constituent of the complex alkaloidal mixture found in C. roseus. While not as extensively studied as vinblastine or vincristine, isositsirikine and its isomers have garnered attention for their potential biological activities. For instance, 16-Epi-Z-isositsirikine, isolated from the leaves of C. roseus and Rhazya stricta, has demonstrated antineoplastic activity in both in vitro and in vivo test systems.[2] The intricate stereochemistry of isositsirikine and its relationship with other TIAs within the biosynthetic pathway make its isolation and characterization a compelling area of research.

This guide will provide a detailed exploration of the natural origin of isositsirikine within the metabolic framework of C. roseus and present a scientifically grounded, step-by-step approach to its isolation and purification.

Biosynthesis of Terpenoid Indole Alkaloids in Catharanthus roseus

The biosynthesis of TIAs in C. roseus is a complex and highly regulated process, involving multiple enzymatic steps and subcellular compartments.[3] All TIAs, including isositsirikine, originate from the precursor strictosidine.[1][4] Strictosidine is formed through the condensation of tryptamine, derived from the shikimate pathway, and secologanin, which originates from the terpenoid (isoprenoid) biosynthetic pathway.[1][4]

The key steps leading to the formation of various monomeric alkaloids are outlined below:

-

Formation of Precursors: Tryptamine is synthesized from the amino acid tryptophan, while secologanin is produced via the methylerythritol phosphate (MEP) pathway.

-

Formation of Strictosidine: The enzyme strictosidine synthase (STR) catalyzes the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all TIAs.[4]

-

Downstream Modifications: Strictosidine undergoes a series of enzymatic conversions, including deglycosylation by strictosidine-β-D-glucosidase (SGD), leading to the formation of various alkaloid skeletons.[1]

A cell-free extract from C. roseus callus has been shown to convert geissoschizine into (16R)-isositsirikine, elucidating a key step in its biosynthetic pathway.[5][6] Understanding this pathway is crucial for optimizing extraction and isolation strategies, as the concentration and distribution of specific alkaloids can vary depending on the plant tissue, developmental stage, and environmental conditions.[3]

Logical Relationship of TIA Biosynthesis

Caption: Biosynthetic pathway of Isositsirikine in C. roseus.

Extraction of Total Alkaloids from Catharanthus roseus

The initial step in isolating isositsirikine is the extraction of the total alkaloid fraction from the plant material, typically the dried leaves. The choice of extraction method is critical and is based on the chemical nature of alkaloids, which are basic compounds.

Acid-Base Extraction: A Foundational Technique

The principle behind acid-base extraction lies in the ability of alkaloids to form salts in an acidic medium, which enhances their solubility in aqueous solutions.[7] This method allows for the separation of basic alkaloids from neutral and acidic plant constituents.

Step-by-Step Protocol for Acid-Base Extraction:

-

Maceration in Acidic Solution:

-

Dried and powdered leaves of C. roseus are macerated in a dilute acid solution, such as 0.1 M hydrochloric acid (HCl) or 2% tartaric acid.[7][8] This protonates the nitrogen atoms in the alkaloid structures, forming water-soluble salts.

-

The use of ultrasonication can enhance the extraction efficiency by disrupting the plant cell walls.[7]

-

-

Removal of Lipophilic Impurities:

-

The acidic aqueous extract is then partitioned with a non-polar organic solvent like petroleum ether or n-hexane.[7] This step removes chlorophyll, fats, waxes, and other lipophilic compounds, which remain in the organic phase.

-

-

Basification and Extraction of Free Alkaloids:

-

The pH of the acidic aqueous phase is adjusted to a basic range (typically pH 9-10) using a base such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH).[8] This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents.

-

The basified aqueous solution is then repeatedly extracted with a polar organic solvent, such as chloroform or dichloromethane, to transfer the free alkaloids into the organic phase.[8]

-

-

Concentration:

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude total alkaloid extract.

-

Alternative Extraction Methods

While acid-base extraction is a classic and effective method, other techniques have been explored:

-

Methanolic Extraction: Direct extraction with methanol can also be employed.[8] However, this will co-extract a wider range of compounds, necessitating more extensive downstream purification.

-

Supercritical Fluid Extraction (SFE): SFE using carbon dioxide has been investigated for the extraction of specific indole alkaloids like vindoline and catharanthine.[9] This method offers the advantage of being environmentally friendly and can provide higher selectivity under optimized conditions of temperature and pressure.[9]

Table 1: Comparison of Extraction Methods

| Extraction Method | Principle | Advantages | Disadvantages |

| Acid-Base Extraction | Exploits the basic nature of alkaloids to separate them from other plant constituents. | High selectivity for alkaloids, well-established. | Multi-step process, use of acids and bases. |

| Methanolic Extraction | Solubilization of a broad range of phytochemicals in methanol. | Simple, single-step extraction. | Low selectivity, co-extraction of numerous impurities.[8] |

| Supercritical Fluid Extraction (SFE) | Utilizes the solvating properties of supercritical fluids (e.g., CO₂). | High selectivity, environmentally friendly, tunable.[9] | Requires specialized equipment, higher initial cost. |

Isolation and Purification of Isositsirikine

The crude alkaloid extract is a complex mixture requiring further separation to isolate isositsirikine. Chromatographic techniques are indispensable for this purpose.

Column Chromatography: The Primary Separation Tool

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Step-by-Step Protocol for Column Chromatography:

-

Stationary Phase Selection:

-

Silica gel is a commonly used stationary phase for the separation of alkaloids due to its polar nature.

-

Alumina can also be used, and its activity can be adjusted by controlling the water content.

-

-

Mobile Phase Selection and Gradient Elution:

-

A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity.

-

A common solvent system starts with chloroform and gradually introduces methanol. For example, a gradient of chloroform-methanol (e.g., 98:2, 95:5, 90:10 v/v) can effectively separate alkaloids of varying polarities.

-

-

Fraction Collection and Analysis:

-

Fractions are collected sequentially as the mobile phase elutes from the column.

-

Each fraction is analyzed by Thin Layer Chromatography (TLC) to monitor the separation and identify fractions containing the target compound.

-

Thin Layer Chromatography (TLC): Monitoring and Preliminary Identification

TLC is a rapid and essential tool for monitoring the progress of column chromatography and for the preliminary identification of compounds.

-

Stationary Phase: Silica gel G plates are commonly used.

-

Mobile Phase: A variety of solvent systems can be used, such as chloroform:methanol (9:1 v/v) or ethyl acetate:methanol (8:2 v/v).

-

Visualization: The separated spots on the TLC plate can be visualized under UV light (254 nm and 366 nm) and by spraying with a suitable chromogenic reagent, such as Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For High Purity

For obtaining highly pure isositsirikine, preparative HPLC is the method of choice.

-

Column: A reversed-phase C18 column is often used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[9]

-

Detection: A UV detector is used to monitor the elution of compounds.

Workflow for Isolation and Purification of Isositsirikine

Caption: General workflow for the isolation of Isositsirikine.

Structural Elucidation and Characterization

Once isolated, the identity and purity of isositsirikine must be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI-MS) is a soft ionization technique well-suited for analyzing alkaloids.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for determining the detailed chemical structure, including the stereochemistry, of the isolated compound.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to identify the chromophoric system present in the alkaloid.

A combination of these spectroscopic methods is necessary for the unambiguous identification of isositsirikine.[11][12]

Conclusion

The isolation of isositsirikine from Catharanthus roseus is a multi-step process that requires a thorough understanding of the plant's phytochemistry and the application of sound analytical and separation principles. This guide has provided a detailed overview of the biosynthetic origins of isositsirikine and a practical framework for its extraction, isolation, and purification. The methodologies described herein, from classical acid-base extraction to modern chromatographic techniques, offer a robust approach for obtaining this and other valuable terpenoid indole alkaloids for further pharmacological investigation and potential drug development. The self-validating nature of the described protocols, incorporating in-process monitoring with techniques like TLC, ensures a systematic and efficient isolation process.

References

-

Pan, Q., S. Li, and C. Wang. (2015). Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. Pharmacognosy Reviews, 9(17), 29-34. [Link]

-

Zhang, Y., et al. (2017). Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus. TMR Modern Herbal Medicine, 1(1), 1-10. [Link]

-

Liu, D. H., et al. (2007). Terpenoid Indole Alkaloids Biosynthesis and Metabolic Engineering in Catharanthus roseus. Journal of Integrative Plant Biology, 49(7), 939-945. [Link]

-

Wang, J., et al. (2019). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Phytochemistry Reviews, 18(1), 25-51. [Link]

-

Almagro, L., et al. (2021). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology, 15(3), 1185-1199. [Link]

-

Mukhopadhyay, S., et al. (1983). Catharanthus alkaloids XXXVII. 16-Epi-Z-isositsirikine, a monomeric indole alkaloid with antineoplastic activity from Catharanthus roseus and Rhazya stricta. Journal of Natural Products, 46(3), 409-413. [Link]

- Goodbody, A. E., et al. (1989). Extraction of alkaloids of Catharanthus roseus tissue.

-

El-Sayed, A., and G. A. Cordell. (1981). ISOLATION AND CHARACTERIZATION OF ANTINEOPLASTIC ALKALOIDS FROM CATHARANTHUS ROSEUS L. DON. CULTIVATED IN EGYPT. Alexandria University Pharmaceutical Sciences Journal, 1(1), 11-18. [Link]

-

Choi, Y. H., et al. (1991). Extraction of indole alkaloids from Catharanthus roseus by using supercritical carbon dioxide. Korean Journal of Chemical Engineering, 8(4), 273-278. [Link]

-

Verpoorte, R., et al. (2007). A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine. PubMed, 17614008. [Link]

-

National Center for Biotechnology Information. (n.d.). Isositsirikine. PubChem Compound Database. [Link]

-

Stöckigt, J., et al. (1979). Biosynthesis of (16R)-Isositsirikine from Geissoschizine with a Cell-Free Extract of Catharanthus roseus Callus. Journal of the Chemical Society, Chemical Communications, (23), 1082-1083. [Link]

-

Hirata, T., S. L. Lee, and A. I. Scott. (1979). Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus. Journal of the Chemical Society, Chemical Communications, (23), 1082-1083. [Link]

-

Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Planta Medica, 81(12/13), 1035-1049. [Link]

-

Prasad, A., M. Joshi, and C. Suvalka. (2023). Catharanthus roseus: Alkaloid Fraction Isolation and its Antibacterial Activity. International Journal of Zoological Investigations, 9(2), 138-152. [Link]

-

Cui, L., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules, 24(24), 4563. [Link]

-

Mustafa, A. J., and S. A. Ali. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering, 2(2), 1-16. [Link]

Sources

- 1. phcogrev.com [phcogrev.com]

- 2. Catharanthus alkaloids XXXVII. 16-Epi-Z-isositsirikine, a monomeric indole alkaloid with antineoplastic activity from Catharanthus roseus and Rhazya stricta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal.hep.com.cn [journal.hep.com.cn]

- 5. Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. View of ISOLATION AND CHARACTERIZATION OF ANTINEOPLASTIC ALKALOIDS FROM CATHARANTHUS ROSEUS L. DON. CULTIVATED IN EGYPT [journals.athmsi.org]

- 9. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 10. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Isositsirikine biosynthesis pathway from tryptophan

An In-Depth Technical Guide to the Biosynthesis of Isositsirikine from Tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant-specialized metabolites, many of which possess significant pharmacological value. Isositsirikine, a prominent MIA found in medicinal plants such as Catharanthus roseus, serves as a key branchpoint intermediate in the biosynthesis of more complex and therapeutically important alkaloids. Understanding its formation is critical for advancements in metabolic engineering and synthetic biology aimed at producing high-value pharmaceuticals. This technical guide provides a comprehensive exploration of the isositsirikine biosynthetic pathway, beginning with the primary metabolite L-tryptophan. We will dissect the enzymatic cascade, detailing the mechanisms, kinetic properties, and regulatory controls that govern this intricate metabolic route. Furthermore, this document furnishes detailed, field-proven experimental protocols for pathway analysis and outlines the application of this knowledge in drug development and biotechnology.

Introduction: The Significance of Monoterpenoid Indole Alkaloids

The journey from primary metabolites to complex, biologically active compounds is a hallmark of plant biochemistry. The monoterpenoid indole alkaloids (MIAs) are a testament to this, with over 3,000 identified members originating from the condensation of an indole moiety derived from tryptophan and a terpenoid portion from the iridoid pathway.[1][2] These compounds are not mere metabolic curiosities; they are the active principles behind numerous traditional medicines and modern pharmaceuticals, including the anti-cancer agents vinblastine and vincristine, the anti-hypertensive ajmalicine, and the anti-malarial quinine.[2][3]

The biosynthesis of these valuable molecules diverges from a common precursor, strictosidine.[4] The subsequent enzymatic modifications of the strictosidine aglycone create a web of interconnected pathways leading to various alkaloid scaffolds. Isositsirikine and its isomers are situated at a crucial metabolic crossroads within this web. Specifically, the conversion of the central intermediate geissoschizine to isositsirikine represents a key transformation, directing metabolic flux towards specific classes of MIAs.[5][6] A thorough understanding of this pathway is therefore not just an academic exercise but a foundational requirement for harnessing the biosynthetic power of plants for pharmaceutical production.

Part I: The Convergent Pathway to the Universal Precursor, Strictosidine

The formation of isositsirikine begins with the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole component, and the methylerythritol phosphate (MEP) pathway, which generates the terpenoid unit.[7]

The Indole Arm: From Tryptophan to Tryptamine

The first committed step from primary metabolism towards the indole portion of MIAs is the decarboxylation of L-tryptophan.

-

Enzyme: Tryptophan Decarboxylase (TDC)

-

Reaction: This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the removal of the carboxyl group from tryptophan to produce tryptamine.[8]

The expression of the TDC gene is often a tightly regulated control point in the overall pathway. Its upregulation is a prerequisite for increased MIA production, making it a frequent target for metabolic engineering efforts.[9]

The Terpenoid Arm: Formation of Secologanin

Concurrently, the MEP pathway in the plastids generates the C10 monoterpenoid precursor geranyl diphosphate (GPP).[7] A complex series of enzymatic reactions, including hydroxylation by Geraniol 10-hydroxylase (G10H) and oxidative cleavage by Secologanin Synthase (SLS), converts GPP into the reactive secoiridoid, secologanin.[8][10] The regulation of this arm of the pathway is equally complex and can be a rate-limiting factor in overall MIA biosynthesis.[10]

The Gateway Reaction: Strictosidine Synthase (STR)

The confluence of the two arms occurs in a stereospecific Pictet-Spengler reaction, a hallmark of alkaloid biosynthesis.

-

Enzyme: Strictosidine Synthase (STR), EC 4.3.3.2[11]

-

Reaction: STR catalyzes the condensation of tryptamine and secologanin to form 3-α(S)-strictosidine.[12][13] This reaction is foundational, as strictosidine is the universal precursor to virtually all MIAs.[4]

-

Causality and Mechanism: The enzyme acts as a sophisticated molecular scaffold. Its active site orients the two substrates, tryptamine and secologanin, to facilitate the formation of an iminium ion from the aldehyde of secologanin and the primary amine of tryptamine. This is followed by an intramolecular electrophilic attack from the C2 position of the indole ring onto the iminium carbon, leading to cyclization. The enzyme's structure ensures the exclusive formation of the 3-α(S) stereoisomer, preventing the formation of its diastereomer, vincoside.[11][14] The crystal structure of Rauvolfia serpentina STR reveals a six-bladed β-propeller fold, which is novel for plant proteins and provides the structural basis for its catalytic specificity.[15]

The reaction catalyzed by STR is often considered a rate-limiting step and a critical point of regulation in the MIA pathway.[11]

Part II: Activation and Diversification Post-Strictosidine

Strictosidine itself is a stable glucoside. To continue down the pathway, it must be activated by deglycosylation, which unleashes a highly reactive intermediate that serves as the true branching point for MIA diversity.

The Gatekeeper of Diversity: Strictosidine β-D-Glucosidase (SGD)

-

Enzyme: Strictosidine β-D-Glucosidase (SGD), EC 3.2.1.105

-

Reaction: SGD hydrolyzes the β-D-glucose moiety from strictosidine.[1]

-

Self-Validating Logic: This deglycosylation is not merely a simple hydrolysis. It unmasks a highly unstable aglycone. This instability is the key to the subsequent chemical diversity. The removal of the bulky, hydrophilic glucose group allows the molecule to undergo spontaneous intramolecular rearrangements.[1][14] The enzyme is highly specific for strictosidine, ensuring that this reactive intermediate is generated only from the correct precursor.[16]

The Reactive Intermediates: Aglycone, Cathenamine, and Dehydrogeissoschizine

The strictosidine aglycone exists in a dynamic equilibrium with several isomers, including 4,21-dehydrogeissoschizine and the iminium species, cathenamine.[4][17] This pool of reactive, interconverting molecules is the substrate for the next wave of enzymes, which channel the metabolic flux toward different structural classes of alkaloids (e.g., heteroyohimbine, iboga, aspidosperma).[18][19]

Part III: The Terminal Step: Geissoschizine Synthase and the Formation of Isositsirikine

The direct precursor to isositsirikine is the corynanthe-type alkaloid geissoschizine. The formation of geissoschizine and its subsequent conversion to isositsirikine are pivotal steps that dictate the flow towards a specific branch of the MIA network.

-

Enzyme: Geissoschizine Synthase (GS)

-

Reaction: GS, a medium-chain alcohol dehydrogenase, acts on the pool of strictosidine aglycones to produce geissoschizine.[20][21] This enzyme is a critical branch point, controlling the flux away from other alkaloid classes (like the heteroyohimbines) and towards the formation of iboga and aspidosperma precursors.[18][22]

-

A Bifunctional Role: Critically, GS appears to possess a secondary reductive activity. After forming geissoschizine, the same enzyme can catalyze the reduction of its keto-enol function to produce (16R)-isositsirikine.[5][6] This dual function highlights the efficiency of biosynthetic pathways, where a single enzyme can channel a substrate through sequential transformations.

The overall biosynthetic pathway is summarized in the diagram below.

Caption: Figure 2: Jasmonate Regulatory Cascade

Subcellular Compartmentalization

The MIA pathway is a model of metabolic channeling, with different steps localized to distinct subcellular compartments. Tryptamine biosynthesis occurs in the cytosol, while secologanin is synthesized in the plastids. The key condensation reaction catalyzed by STR occurs in the vacuole. Strictosidine is then exported to the cytosol or potentially the endoplasmic reticulum and nucleus, where SGD acts upon it, releasing the reactive aglycone for further modification by cytosolic enzymes like GS. [23]This spatial separation prevents unwanted side reactions, protects the cell from reactive intermediates, and allows for precise control over metabolic flux.

Feedback Regulation

While end-product inhibition of STR by alkaloids like ajmalicine has been shown to be weak or non-existent, the pathway is regulated by precursor availability. [13]The upstream enzyme anthranilate synthase, which commits chorismate to the tryptophan pathway, is subject to strong feedback inhibition by tryptophan. [24]Overcoming this bottleneck by expressing a feedback-resistant version of the enzyme has been shown to dramatically increase tryptophan and tryptamine levels, demonstrating its importance as a regulatory control point. [24]

Part V: Methodologies for Pathway Elucidation and Engineering

The study of the isositsirikine pathway relies on a combination of enzymology, molecular biology, and analytical chemistry.

Protocol 1: Enzyme Assay for Strictosidine Synthase (STR)

This protocol provides a reliable method for quantifying STR activity in plant protein extracts or purified enzyme preparations, based on the HPLC detection of tryptamine consumption. [25] Objective: To measure the rate of strictosidine formation by monitoring the secologanin-dependent disappearance of the substrate tryptamine.

Materials:

-

Protein extract or purified STR

-

Potassium phosphate buffer (100 mM, pH 6.8)

-

Tryptamine hydrochloride solution (10 mM in water)

-

Secologanin solution (10 mM in water)

-

Methanol (HPLC grade)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

HPLC system with a C18 column and UV detector (280 nm)

Procedure:

-

Reaction Setup: In a 1.5 mL microfuge tube, prepare the reaction mixture:

-

80 µL Potassium phosphate buffer (100 mM, pH 6.8)

-

10 µL Protein extract (adjust volume and buffer for a total reaction volume of 100 µL)

-

5 µL Secologanin solution (final concentration 0.5 mM)

-

-

Pre-incubation: Incubate the mixture at 30°C for 5 minutes to equilibrate the temperature.

-

Initiation: Start the reaction by adding 5 µL of Tryptamine solution (final concentration 0.5 mM). Vortex briefly.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes). The time should be within the linear range of the reaction.

-

Termination: Stop the reaction by adding 20 µL of 10% TCA. Vortex and centrifuge at >12,000 x g for 5 minutes to pellet precipitated protein.

-

Control Reactions: Prepare two controls:

-

No Enzyme Control: Replace the protein extract with buffer.

-

No Secologanin Control: Replace the secologanin solution with water. This is crucial as it accounts for any tryptamine degradation not dependent on STR.

-

-

HPLC Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject 20 µL onto a C18 column.

-

Elute with an appropriate mobile phase (e.g., a gradient of acetonitrile in phosphate buffer) at a flow rate of 1 mL/min. [26] * Monitor the absorbance at 280 nm.

-

-

Quantification: Calculate the amount of tryptamine consumed by comparing the peak area in the complete reaction to a standard curve of tryptamine and subtracting the non-specific loss observed in the "No Secologanin" control. Enzyme activity is typically expressed in pkat/mg protein (picomoles of product formed per second per mg of protein).

Caption: Figure 3: STR Enzyme Assay Workflow

Protocol 2: Heterologous Expression and Purification of Pathway Enzymes

Functional characterization of enzymes like STR, SGD, and GS often requires producing them in a clean, recombinant form. Nicotiana benthamiana is an excellent system for transient heterologous expression of plant enzymes. [20][21] Objective: To produce and purify a His-tagged pathway enzyme from N. benthamiana.

Procedure:

-

Vector Construction: Clone the full-length cDNA of the target gene (e.g., GS) into a plant expression vector (e.g., pEAQ-HT) containing an N- or C-terminal 6xHis-tag.

-

Agrobacterium Transformation: Transform the expression construct into Agrobacterium tumefaciens strain LBA4404 by electroporation.

-

Infiltration: Grow an overnight culture of the transformed Agrobacterium. Resuspend the cells in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of ~0.5. Infiltrate the abaxial side of 4-6 week old N. benthamiana leaves using a needleless syringe.

-

Incubation: Grow the plants for 5-7 days under standard greenhouse conditions to allow for protein expression.

-

Protein Extraction: Harvest the infiltrated leaves and flash-freeze in liquid nitrogen. Grind to a fine powder. Homogenize the powder in ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM PMSF, 2 mM β-mercaptoethanol).

-

Purification:

-

Clarify the extract by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with extraction buffer.

-

Wash the column extensively with wash buffer (extraction buffer with 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (extraction buffer with 250-500 mM imidazole).

-

-

Verification: Confirm the purity and size of the protein using SDS-PAGE and determine its concentration using a Bradford or BCA assay. The purified enzyme is now ready for functional assays and kinetic characterization.

Protocol 3: Analytical Quantification of Alkaloids by HPLC

Objective: To separate and quantify isositsirikine and other related MIAs from a plant extract. [26][27] Procedure:

-

Extraction: Homogenize freeze-dried, powdered plant material (e.g., C. roseus leaves) with methanol. Extract using sonication for 20 minutes. Centrifuge to clarify the extract. [28]2. HPLC System: Use a reverse-phase HPLC system with a C18 column (e.g., 100 x 4.6 mm) and a PDA or UV detector.

-

Mobile Phase: A common mobile phase system is a gradient of acetonitrile in an aqueous buffer, such as phosphate buffer (e.g., 0.1 M, pH adjusted to 3.5 with acetic acid). [26]4. Gradient Elution: A typical gradient might be:

-

0-5 min: 20% Acetonitrile

-

5-25 min: 20-80% Acetonitrile

-

25-30 min: 80% Acetonitrile

-

30-35 min: 80-20% Acetonitrile (return to initial conditions)

-

Flow rate: 1.0 mL/min.

-

-

Detection: Monitor at 254 nm or 280 nm, wavelengths where indole alkaloids typically absorb.

-

Identification and Quantification: Identify peaks by comparing retention times and UV spectra with authentic standards of isositsirikine, geissoschizine, ajmalicine, etc. Quantify using a calibration curve generated from the standards.

Data Presentation: Enzyme Kinetics

Understanding the catalytic efficiency of pathway enzymes is crucial for identifying bottlenecks and planning metabolic engineering strategies.

| Enzyme | Substrate(s) | Source Organism | Apparent Kₘ | k_cat / V_max | Reference(s) |

| Strictosidine Synthase (STR) | Tryptamine | C. roseus | ~9 µM - 0.83 mM | 300-400 nkat/mg | [13][29] |

| Secologanin | C. roseus | ~0.46 mM | [13] | ||

| Tryptamine | R. serpentina | 6.2 µM | 10.65 s⁻¹ | [30] | |

| Secologanin | R. serpentina | 39 µM | [30] | ||

| Strictosidine Glucosidase (SGD) | Strictosidine | C. roseus | - | High Specificity | [16] |

Note: Kinetic values can vary significantly based on assay conditions, pH, and enzyme purity.

Part VI: Applications in Drug Development and Metabolic Engineering

The detailed elucidation of the isositsirikine pathway provides a roadmap for the biotechnological production of valuable MIAs.

-

Metabolic Engineering in Plants: Overexpression of key regulatory genes (like ORCA3) or bottleneck enzymes (like TDC and STR) in C. roseus has been shown to increase the flux through the pathway, leading to higher accumulation of specific alkaloids. [8][9]* Heterologous Production: The entire pathway to strictosidine and even downstream products has been reconstituted in microbial hosts like Saccharomyces cerevisiae (yeast). [20]By expressing the plant enzymes from tryptophan to isositsirikine in a fermentable microbe, it becomes possible to produce these compounds in a controlled, scalable bioreactor, independent of agriculture. This approach, often termed synthetic biology, holds immense promise for producing rare and expensive drugs.

-

Combinatorial Biosynthesis: The substrate promiscuity of some pathway enzymes, particularly STR, allows for the feeding of unnatural tryptamine analogs to engineered systems. This can lead to the production of "new-to-nature" alkaloids with potentially novel pharmacological activities, accelerating drug discovery. [21]

Conclusion and Future Outlook

The biosynthetic pathway from tryptophan to isositsirikine is a masterclass in metabolic efficiency, intricate regulation, and chemical creativity. From the convergent synthesis of the universal precursor strictosidine to the pivotal role of geissoschizine synthase, each enzymatic step is a potential control point for metabolic engineering. While the core pathway has been largely elucidated, significant research continues. The discovery of novel transporters, the fine-tuning of regulatory networks, and the characterization of the enzymes in the late-stage, highly decorated branches of the MIA pathway remain active areas of investigation. The knowledge synthesized in this guide provides a robust foundation for researchers aiming to understand, manipulate, and ultimately harness this remarkable metabolic pathway for the benefit of human health.

References

-

Méteignier, L. V., Szwarc, S., Barunava, P., et al. (2021). Harnessing the spatial and transcriptional regulation of monoterpenoid indole alkaloid metabolism in Alstonia scholaris leads to the identification of broad geissoschizine cyclase activities. bioRxiv. [Link]

-

Avula, B., Sagi, S., Gafner, S., et al. (2005). Simultaneous Determination of Vincristine, Vinblastine, Catharanthine, and Vindoline in Leaves of Catharanthus roseus by High-Performance Liquid Chromatography. Journal of AOAC INTERNATIONAL. [Link]

-

Qu, Y., Easson, M. L., Simionescu, R., et al. (2018). Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant. Planta. [Link]

-

de Waal, A., Meijer, A. H., & Verpoorte, R. (1995). Strictosidine synthase from Catharanthus roseus: purification and characterization of multiple forms. Biochemical Journal. [Link]

-

Darehei, M. (2021). Transcriptional regulation of monoterpenoid indole alkaloid biosynthesis in Catharanthus roseus. Leiden University Scholarly Publications. [Link]

-

Hisiger, S., & Jolicoeur, M. (2007). Analysis of Catharanthus roseus alkaloids by HPLC. Semantic Scholar. [Link]

-

Al-Jabri, Z. (2022). Transcriptional regulation of monoterpenoid indole alkaloid biosynthesis in Catharanthus roseus. Leiden University Scholarly Publications. [Link]

-

Treimer, J. F., & Zenk, M. H. (1979). Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation. European Journal of Biochemistry. [Link]

-

Darehei, M., et al. (2021). Transcriptional regulation of monoterpenoid indole alkaloid biosynthesis in Catharanthus roseus. Leiden University Scholarly Publications. [Link]

-

Qu, Y., et al. (2018). Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant. ResearchGate. [Link]

-

Singh, A., et al. (2023). Genome-wide identification of NAC transcription factors and regulation of monoterpenoid indole alkaloid biosynthesis in Catharanthus roseus. Frontiers in Plant Science. [Link]

-

Pan, Y., et al. (2016). Determination of Alkaloids in Catharanthus roseus and Vinca minor by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science. [Link]

-

Pennings, E. J., van den Bosch, R. A., van der Heijden, R., & Verpoorte, R. (1989). Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography. Analytical Biochemistry. [Link]

-

Hisiger, S., & Jolicoeur, M. (2007). HPLC methods for the analysis of alkaloids from C. roseus. ResearchGate. [Link]

-

Brown, S., et al. (2015). The Monoterpene Indole Alkaloids. ResearchGate. [Link]

-

Mizukami, H., Nordlöv, H., Lee, S. L., & Scott, A. I. (1979). Purification and Properties of Strictosidine Synthetase (An Enzyme Condensing Tryptamine and Secologanin) From Catharanthus Roseus Cultured Cells. Biochemistry. [Link]

-

Almagro, L., et al. (2018). Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. Tropical Journal of Pharmaceutical Research. [Link]

-

Hirata, T., Lee, S. L., & Scott, A. I. (1981). Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus. Journal of the Chemical Society, Chemical Communications. [Link]

-

Tits, M., et al. (1997). KINETIC PROPERTIES OF STRICTOSIDINE GLUCOSIDASE FROM CATHARANTHUS ROSEUS AND OF THE NEW GLUCOSIDASE FROM STRYCHNOS MELLODORA IN. ORBi. [Link]

-

Pan, Q., et al. (2016). Monoterpenoid indole alkaloids biosynthesis and its regulation in Catharanthus roseus. Leiden University Scholarly Publications. [Link]

-

Koudounas, K., et al. (2022). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Chemical Science. [Link]

-

O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Natural Product Reports. [Link]

-

Szabó, L. F. (2008). Rigorous Biogenetic Network for a Group of Indole Alkaloids Derived from Strictosidine. Molecules. [Link]

-

Hughes, E. H., et al. (2004). Expression of a feedback-resistant anthranilate synthase in Catharanthus roseus hairy roots provides evidence for tight regulation of terpenoid indole alkaloid levels. Semantic Scholar. [Link]

-

Caputi, L., et al. (2020). Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine. Angewandte Chemie. [Link]

-

UniProt Consortium. (2023). Strictosidine synthase 1 - Rauvolfia serpentina (Serpentine wood). UniProtKB. [Link]

-

Grokipedia. (n.d.). Strictosidine beta-glucosidase. Grokipedia. [Link]

-

Le-Coz, S., et al. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science. [Link]

-

O'Connor, S. E. (2009). Chapter one Terpene indole alkaloid biosynthesis. ResearchGate. [Link]

-

Singh, S. K., et al. (2022). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Applied Microbiology and Biotechnology. [Link]

-

Jin, J., et al. (2023). Ancient gene clusters initiate monoterpenoid indole alkaloid biosynthesis and C3 stereochemistry inversion. bioRxiv. [Link]

-

Paul, P., et al. (2021). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology. [Link]

-

El-Sayed, M., & Verpoorte, R. (2007). Catharanthus terpenoid indole alkaloids: biosynthesis and regulation. CORE. [Link]

-

Ma, X., et al. (2006). The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins. The Plant Cell. [Link]

-

Wikipedia. (n.d.). Strictosidine synthase. Wikipedia. [Link]

-

Wang, C., et al. (2012). Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. Pharmacognosy Reviews. [Link]

-

Cain, A. M., et al. (2013). Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme. Journal of the American Chemical Society. [Link]

-

Mori, K., et al. (2022). Bioinspired Transformations Using Strictosidine Aglycones: Divergent Total Syntheses of Monoterpenoid Indole Alkaloids in the Early Stage of Biosynthesis. Angewandte Chemie International Edition. [Link]

-

Loris, E. A., & O'Connor, S. E. (2013). Substrate specificity of strictosidine synthase. ResearchGate. [Link]

-

van der Fits, L., & Memelink, J. (2000). Biosynthetic pathway for terpenoid indole alkaloids in Catharanthus roseus. ResearchGate. [Link]

-

Suttipanta, N., et al. (2011). Strategies for Enhancing Alkaloids Yield in Catharanthus roseus Via Metabolic Engineering Approaches. ResearchGate. [Link]

-

Le-Coz, S., et al. (2022). Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. Frontiers in Plant Science. [Link]

-

Barleben, L., et al. (2007). Overview of Active Site. ResearchGate. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbiologyjournal.org [microbiologyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 11. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 12. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orbi.uliege.be [orbi.uliege.be]

- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 18. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Expression of a feedback‐resistant anthranilate synthase in Catharanthus roseus hairy roots provides evidence for tight regulation of terpenoid indole alkaloid levels | Semantic Scholar [semanticscholar.org]

- 25. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. portlandpress.com [portlandpress.com]

- 30. uniprot.org [uniprot.org]

An In-Depth Technical Guide to the Key Enzymes in Isositsirikine Biosynthesis

Abstract: The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant-derived natural products, many of which possess significant pharmacological activities. Isositsirikine, a member of the corynanthe alkaloid family, serves as a crucial intermediate in the biosynthesis of more complex MIAs. Understanding the enzymatic machinery responsible for its construction is paramount for advancements in metabolic engineering, synthetic biology, and drug development. This technical guide provides a comprehensive exploration of the core enzymes—Strictosidine Synthase (STR), Strictosidine β-Glucosidase (SGD), and Geissoschizine Synthase (GS)—that orchestrate the biosynthesis of isositsirikine. We will delve into the mechanistic details of each biocatalyst, provide field-proven experimental protocols for their study, and present a consolidated view of the pathway, offering researchers a foundational resource for harnessing these powerful enzymatic tools.

Introduction: The Architectural Blueprint of a Bioactive Scaffold

The journey to constructing the intricate molecular architecture of isositsirikine begins from two primary precursors: the amino acid L-tryptophan and the iridoid monoterpene, secologanin.[1] The biosynthetic pathway is a model of enzymatic precision, channeling these simple building blocks through a series of transformations to yield the universal MIA precursor, strictosidine, which is then tailored into a multitude of alkaloid frameworks.[2][3] Isositsirikine emerges from this metabolic grid as a key downstream intermediate.[4][5][6] The pathway's efficiency and specificity are governed by a core set of enzymes that represent critical control points. This guide focuses on the three central enzymes that form the direct lineage to isositsirikine.

The Cornerstone Enzyme: Strictosidine Synthase (STR)

Strictosidine Synthase (EC 4.3.3.2) is the gatekeeper of MIA biosynthesis.[7] It catalyzes the first committed step, a stereospecific Pictet-Spengler condensation between tryptamine (derived from tryptophan) and secologanin.[7][8] This reaction is foundational, as it establishes the core carbon-nitrogen framework and the specific (S)-stereochemistry at the C3 position of strictosidine, the precursor to over 3,000 distinct alkaloids.[2][9]

Catalytic Mechanism and Structure

STR functions as a highly efficient scaffold, bringing its two substrates into proximity and orienting them for cyclization.[10] The enzyme's active site, featuring a critical glutamic acid residue (Glu309 in Rauvolfia serpentina), facilitates the reaction without the need for a metal cofactor.[7] The structural architecture of STR is a six-bladed β-propeller fold, which creates a central pocket where the catalysis occurs.[7] This unique structure ensures high diastereoselectivity, exclusively producing 3-α(S)-strictosidine.[7]

The Gateway to Diversity: Strictosidine β-Glucosidase (SGD)

Following its synthesis, strictosidine is activated for downstream diversification by Strictosidine β-Glucosidase (SGD, EC 3.2.1.105).[11][12][13] This enzyme plays a crucial "gateway" role by hydrolyzing the glucose moiety from strictosidine.[11][14] This deglycosylation event is not a simple deactivation step; instead, it unmasks a highly reactive and unstable aglycone intermediate, which is the pivotal precursor for the vast array of MIA scaffolds.[11][15][16]

Catalytic Mechanism and Subcellular Localization

SGD is a member of the glycoside hydrolase family 1 (GH1) and features a conserved (β/α)₈ barrel fold.[11] Its active site contains a catalytic dyad of two glutamic acid residues (Glu-207 as the proton donor and Glu-416 as the nucleophile in R. serpentina SGD) that cleave the glycosidic bond.[11] The enzyme exhibits high substrate specificity, ensuring that only strictosidine is activated.[13] Interestingly, while strictosidine is synthesized and stored in the vacuole, SGD is localized to the endoplasmic reticulum or the cytosol-tonoplast interface.[11][17] This spatial separation implies a tightly regulated transport mechanism for the substrate and product, preventing uncontrolled reactions of the toxic aglycone.

The Branchpoint Architect: Geissoschizine Synthase (GS)

The unstable strictosidine aglycone serves as the substrate for the next key enzyme, Geissoschizine Synthase (GS). GS is a medium-chain dehydrogenase/reductase (MDR) that plays a dual role in the pathway to isositsirikine.[4][18]

Dual Catalytic Function

First, GS catalyzes the NADPH-dependent reduction of an iminium species, 4,21-dehydrogeissoschizine (which forms spontaneously from the strictosidine aglycone), to produce the central intermediate, geissoschizine.[2][4] Geissoschizine is a critical branchpoint intermediate leading to numerous classes of alkaloids, including the iboga and aspidosperma types.[18]

Second, and of direct relevance to this guide, GS possesses the ability to further reduce the keto-enol function of its own product, geissoschizine, to yield isositsirikine.[4] This positions GS as the terminal enzyme in the direct biosynthesis of isositsirikine. This reductive step finalizes the core structure of the sitsirikine skeleton.

// Nodes for compounds Tryptamine [label="Tryptamine", fillcolor="#FFFFFF", fontcolor="#202124"]; Secologanin [label="Secologanin", fillcolor="#FFFFFF", fontcolor="#202124"]; Strictosidine [label="Strictosidine", fillcolor="#FBBC05", fontcolor="#202124"]; Aglycone [label="Strictosidine Aglycone\n(unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHG [label="4,21-Dehydrogeissoschizine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Geissoschizine [label="Geissoschizine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isositsirikine [label="Isositsirikine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_MIAs [label="Other MIA Scaffolds", style=dashed];

// Nodes for enzymes STR [label="Strictosidine\nSynthase (STR)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; SGD [label="Strictosidine\nβ-Glucosidase (SGD)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; GS [label="Geissoschizine\nSynthase (GS)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges {Tryptamine, Secologanin} -> STR; STR -> Strictosidine; Strictosidine -> SGD; SGD -> Aglycone; Aglycone -> DHG [label="Spontaneous"]; DHG -> GS [label="NADPH"]; GS -> Geissoschizine [label="Reduction"]; Geissoschizine -> GS [label="NADPH", dir=back]; GS -> Isositsirikine [label="Reduction"]; Geissoschizine -> Other_MIAs [style=dashed]; } dot Caption: Biosynthetic pathway from primary precursors to Isositsirikine.

Experimental Protocols & Data

The study of these enzymes relies on robust methodologies for their production and characterization. Heterologous expression in hosts like Escherichia coli or Saccharomyces cerevisiae is a common strategy.[10][17][19]

Protocol: Heterologous Expression and Lysate Preparation of SGD in E. coli

This protocol is adapted from methodologies described for expressing plant glucosidases in bacterial hosts.[17]

-

Gene Cloning: The codon-optimized cDNA sequence for SGD is cloned into an expression vector (e.g., pET-26b(+)) suitable for E. coli (e.g., BL21(DE3) strain).

-

Culture Growth: Transform E. coli BL21(DE3) with the expression plasmid. Inoculate a single colony into 500 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin). Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6.

-

Protein Induction: Cool the culture and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. Continue incubation at a lower temperature (e.g., 18°C) for 16-48 hours to enhance soluble protein yield.[17]

-

Cell Harvesting: Pellet the cells by centrifugation at 4,500 rpm for 45 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10 mM imidazole). Lyse the cells via sonication on ice.

-

Lysate Clarification: Remove cell debris by centrifugation at 16,000 rpm for 45 minutes at 4°C. The resulting supernatant is the crude cell-free lysate containing the recombinant enzyme. A parallel culture transformed with an empty vector should be processed as a negative control.[17]

Protocol: Enzyme Activity Assay via HPLC

This assay measures the enzymatic conversion of a substrate by monitoring its disappearance and/or the appearance of the product.[20][21]

-

Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

-

Citrate/phosphate buffer (pH 6.0)

-

Substrate (e.g., 20-50 µM strictosidine for an SGD assay)

-

10-20 µg of total protein from the crude cell-free lysate.

-

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 200 µL of methanol. This precipitates the protein and solubilizes the small molecule alkaloids.

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 5 minutes to pellet the precipitated protein.

-

HPLC Analysis: Analyze the supernatant using a reverse-phase HPLC system (e.g., C18 column) coupled with a UV or MS detector. Monitor the decrease in the substrate peak (strictosidine) and/or the increase in a product peak relative to the negative control assay.[17]

Summary of Enzyme Kinetic Parameters

The efficiency of these enzymes has been characterized to varying degrees. The following table summarizes reported kinetic constants, which are essential for quantitative modeling of the biosynthetic pathway.

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Source |

| Strictosidine Synthase (STR) | Tryptamine | 2.3 | Not Reported | [8] |

| Secologanin | 3.4 | Not Reported | [8] | |

| Strictosidine β-Glucosidase (SGD) | Strictosidine | 0.22 | 0.078 mM/min | [22] |

| Geissoschizine Synthase (GS) | 4,21-Dehydrogeissoschizine | N/A | N/A | N/A |

| Geissoschizine | N/A | N/A | N/A |

Conclusion and Future Outlook

The biosynthesis of isositsirikine is a testament to the elegance of plant metabolic pathways, orchestrated by three key enzymes: Strictosidine Synthase, Strictosidine β-Glucosidase, and Geissoschizine Synthase. Each enzyme represents a critical juncture, from the initial stereospecific condensation to the final reductive tailoring. The elucidation of their roles, structures, and mechanisms provides an invaluable toolkit for synthetic biologists and drug development professionals. By leveraging these biocatalysts in engineered microbial hosts, it is now possible to produce strictosidine and its derivatives, paving the way for the sustainable production of complex, high-value MIAs and novel-to-nature analogs.[3][19] Future work should focus on the detailed kinetic characterization of Geissoschizine Synthase and the exploration of the broader substrate promiscuity of all three enzymes to expand the accessible chemical space of pharmacologically relevant alkaloids.

References

-

Proposed biosynthesis pathway of yohimbane (blue) and heteroyohimbane (pink) monoterpene indole alkaloids (MIAs). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Li, J., et al. (2023). Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae. bioRxiv. Available at: [Link]

-

Stavrinides, A., et al. (2016). Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity. ResearchGate. Available at: [Link]

-

O'Connor, S. E., & Maresh, J. J. (2006). Chemistry and biology of monoterpene indole alkaloid biosynthesis. Natural Product Reports, 23(4), 532-547. Available at: [Link]

-

Stavrinides, A., et al. (2018). A tight-knit family: The medium-chain dehydrogenase/reductases of monoterpene indole alkaloid biosynthesis. Phytochemistry, 150, 25-33. Available at: [Link]

-

Barleben, L., et al. (2007). Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family. The Plant Cell, 19(8), 2684-2696. Available at: [Link]

-

Caputi, L., et al. (2022). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Nature Communications, 13(1), 5838. Available at: [Link]

-

Al-Sheddi, E. S., et al. (2019). Cloning and Overexpression of Strictosidine β-D-Glucosidase Gene Short Sequence from Catharanthus roseus in Escherichia coli. Avicenna Journal of Medical Biotechnology, 11(4), 282-288. Available at: [Link]

-

Mizukami, H., Nordlöv, H., Lee, S. L., & Scott, A. I. (1979). Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation. Biochemistry, 18(17), 3760-3763. Available at: [Link]

-

Kutchan, T. M. (1989). Expression of enzymatically active cloned strictosidine synthase from the higher plant Rauvolfia serpentina in Escherichia coli. FEBS Letters, 257(1), 127-130. Available at: [Link]

-

Dang, T. T., et al. (2022). Deciphering and Reprogramming the Cyclization Regioselectivity in Bifurcation of Indole Alkaloids Biosynthesis. ChemRxiv. Available at: [Link]

-

Brown, S., et al. (2017). Engineered Production of Strictosidine and Analogs in Yeast. ACS Synthetic Biology, 6(9), 1686-1695. Available at: [Link]

-

Kamileen, M. O., et al. (2025). Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine. Angewandte Chemie International Edition, e202501323. Available at: [Link]

-

Rueffer, M., et al. (1979). 4,21-Dehydrogeissoschizine, an intermediate in heteroyohimbine alkaloid biosynthesis. Journal of the Chemical Society, Chemical Communications, (22), 1016-1018. Available at: [Link]

-

Qu, Y., et al. (2018). Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant. Planta, 247(3), 625-634. Available at: [Link]

-

Scott, A. I., et al. (1977). The early and late stages of indole alkaloid biosynthesis. Heterocycles, 8, 485-518. Available at: [Link]

-

Maresh, J. J., & O'Connor, S. E. (2007). Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis. Bioorganic & Medicinal Chemistry Letters, 17(19), 5289-5291. Available at: [Link]

-

Caputi, L., et al. (2022). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Chemical Science, 13(38), 11213-11219. Available at: [Link]

-

Salim, V., et al. (2018). Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes. Nature Chemical Biology, 14(8), 790-796. Available at: [Link]

-

Kamileen, M. O., et al. (2024). Divergent biosynthesis of monoterpene indole alkaloids from geissoschizine. bioRxiv. Available at: [Link]

-

Strictosidine beta-glucosidase. (n.d.). Grokipedia. Retrieved January 15, 2026, from [Link]

-

Maresh, J. J., & O'Connor, S. E. (2006). Substrate specificity of strictosidine synthase. Bioorganic & Medicinal Chemistry Letters, 16(7), 1930-1933. Available at: [Link]

-

EC 1.14.19.80. (n.d.). IUBMB Enzyme Nomenclature. Retrieved January 15, 2026, from [Link]

-

Maresh, J. J., et al. (2008). Strictosidine Synthase: Mechanism of a Pictet-Spengler Catalyzing Enzyme. Journal of the American Chemical Society, 130(2), 710-723. Available at: [Link]

-

Strictosidine beta-glucosidase. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Liao, H., et al. (2020). Computational Study of Pictet–Spenglerase Strictosidine Synthase: Reaction Mechanism and Origins of Enantioselectivity of Natural and Non-Natural Substrates. ACS Catalysis, 10(23), 14106-14116. Available at: [Link]

-

Isositsirikine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Ma, X., et al. (2006). 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis. Planta Medica, 72(13), 1163-1170. Available at: [Link]

-

4,21-Dehydrogeissoschizine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Isositsirikine. (n.d.). CAS Common Chemistry. Retrieved January 15, 2026, from [Link]

-

Geerlings, A., et al. (2000). Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus. The Journal of Biological Chemistry, 275(5), 3051-3056. Available at: [Link]

-

Henriquez, C., et al. (2012). Purification and characterization of an extracellular β-glucosidase from Sporothrix schenckii. FEBS Open Bio, 2, 290-295. Available at: [Link]

-

EC 3.2.1.105. (n.d.). IUBMB Enzyme Nomenclature. Retrieved January 15, 2026, from [Link]

-

Qu, Y., et al. (2018). Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant. Planta, 247(3), 625-634. Available at: [Link]

-

Pennings, E. J., et al. (1983). Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography. Analytical Biochemistry, 131(2), 412-417. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isositsirikine | C21H26N2O3 | CID 6436828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Expression of enzymatically active cloned strictosidine synthase from the higher plant Rauvolfia serpentina in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]

- 13. EC 3.2.1.105 [iubmb.qmul.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Oxidative Rearrangements of the Alkaloid Intermediate Geissoschizine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cloning and Overexpression of Strictosidine β-D-Glucosidase Gene Short Sequence from Catharanthus roseus in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scholarworks.smith.edu [scholarworks.smith.edu]

- 21. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Isositsirikine

Abstract: Isositsirikine is a monoterpenoid indole alkaloid naturally occurring in several plant species, most notably Catharanthus roseus. As a member of a class of compounds renowned for their diverse and potent biological activities, Isositsirikine presents a subject of significant interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of Isositsirikine, its spectroscopic signature, established protocols for its isolation from natural sources, and a summary of its chemical synthesis. The document is intended to serve as a foundational resource for scientists, offering both established data and field-proven insights into the handling and characterization of this complex natural product.

Section 1: Core Physicochemical Properties

Isositsirikine is classified as a Corynanthe-type monoterpenoid indole alkaloid. Its structural identity and fundamental physical properties are crucial for its handling, formulation, and analysis. The core structure features an indolo[2,3-a]quinolizine skeleton, which is characteristic of many related alkaloids.

Key identifying information and physical properties have been compiled from authoritative chemical databases and are summarized in Table 1 below. These data points are essential for sample identification, purity assessment, and designing experimental conditions such as solvent selection and thermal analysis.

| Property | Value | Source(s) |

| CAS Registry Number | 6519-27-3 | [1] |

| Molecular Formula | C₂₁H₂₆N₂O₃ | [1] |

| Molecular Weight | 354.4 g/mol | [1] |

| IUPAC Name | methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate | [1] |

| Melting Point | 263.5 °C | [2] |

| Appearance | Powder | [3] |

| LogP (XLogP3) | 1.8 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Section 2: Spectroscopic Characterization

The structural elucidation of Isositsirikine relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of Isositsirikine. Both ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is complex but reveals key features: signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the indole ring protons, an olefinic proton signal for the ethylidene group, and a series of aliphatic signals for the tetracyclic core and the side chain.

-

¹³C NMR: The carbon spectrum complements the proton data, showing distinct signals for the indole carbons, the C=C bond of the ethylidene group, the ester carbonyl, and the various sp³-hybridized carbons of the quinolizine and side-chain moieties.

While specific chemical shifts can vary slightly based on the solvent and instrument, Table 2 outlines the characteristic resonances expected for the key functional groups of Isositsirikine.

| Technique | Chemical Shift (ppm) | Assignment |

| ¹H NMR | δ 7.0 - 7.5 | Aromatic protons of the indole nucleus |

| δ ~5.4 | Olefinic proton (=CH-CH₃) | |

| δ ~3.7 | Methyl ester protons (-OCH₃) | |

| δ ~1.6 | Methyl protons of the ethylidene group (=CH-CH₃) | |

| ¹³C NMR | δ ~175 | Ester carbonyl carbon (C=O) |

| δ 130 - 140 | Quaternary aromatic carbons (indole) | |

| δ 110 - 130 | Aromatic and olefinic CH carbons | |

| δ ~52 | Methyl ester carbon (-OCH₃) | |

| δ 20 - 60 | Aliphatic carbons in the tetracyclic core |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. For Isositsirikine (C₂₁H₂₆N₂O₃), the high-resolution mass spectrum will show a molecular ion [M+H]⁺ at m/z 355.1965.[1] The fragmentation pattern in MS/MS experiments is characteristic of indole alkaloids and can involve cleavages within the quinolizine ring system, often through retro-Diels-Alder type reactions, as well as the loss of the side chain.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of Isositsirikine is dictated by the indole chromophore. In a solvent like methanol or ethanol, it typically exhibits absorption maxima (λ_max) around 226 nm and 282 nm, with a shoulder at approximately 290 nm, which is characteristic of the indole nucleus.[6]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:

-

~3400 cm⁻¹: N-H stretching (indole) and O-H stretching (hydroxyl group).

-

~2950-2850 cm⁻¹: C-H stretching (aliphatic).

-

~1730 cm⁻¹: C=O stretching (ester).

-

~1600-1450 cm⁻¹: C=C stretching (aromatic ring).

Section 3: Natural Occurrence and Isolation

Isositsirikine is a secondary metabolite found in plants of the Apocynaceae family. It has been reliably isolated from the leaves of Catharanthus roseus (Madagascar periwinkle) and Rhazya stricta, as well as from Hunteria zeylanica and Alstonia angustiloba.[1] The isolation from plant material is a multi-step process requiring careful extraction and chromatographic purification.

Experimental Protocol: Isolation from Catharanthus roseus Leaves

This protocol is a synthesized methodology based on established principles for alkaloid extraction.[7][8][9]

Step 1: Plant Material Preparation

-

Obtain dried leaves of Catharanthus roseus.

-

Grind the leaves into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Step 2: Acid-Base Extraction

-

Macerate 1 kg of the powdered leaf material in 5 L of 2% tartaric acid in water for 24 hours.

-

Rationale: The acidic solution protonates the basic nitrogen atoms of the alkaloids, converting them into their water-soluble salt forms (e.g., isositsirikine tartrate).

-

-

Filter the mixture through cheesecloth to remove the bulk plant material (marc).

-

Re-extract the marc with another 3 L of 2% tartaric acid solution for 12 hours to maximize yield.

-

Combine the acidic aqueous filtrates.

-

Adjust the pH of the combined filtrate to approximately 9-10 using concentrated ammonium hydroxide. Perform this step in a fume hood and with cooling, as the neutralization is exothermic.

-

Rationale: Basification deprotonates the alkaloid salts, converting them back to their free-base forms, which have low solubility in water but high solubility in non-polar organic solvents.

-

-

Perform a liquid-liquid extraction on the basified aqueous solution using dichloromethane (3 x 2 L).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude alkaloid mixture.

Step 3: Chromatographic Purification

-

Prepare a silica gel column for vacuum liquid chromatography (VLC) or conventional column chromatography.

-

Dissolve the crude alkaloid mixture in a minimal amount of dichloromethane.

-

Load the sample onto the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by an ethyl acetate:methanol gradient.

-

Rationale: The different alkaloids in the crude mixture have varying polarities and will bind to the silica gel with different affinities. The gradient elution allows for the sequential separation of these compounds.

-

-

Collect fractions and monitor them by Thin-Layer Chromatography (TLC), visualizing with a UV lamp (254 nm) and/or Dragendorff's reagent.

-

Combine the fractions containing the spot corresponding to a pure Isositsirikine standard.

-

Concentrate the pure fractions under reduced pressure to yield isolated Isositsirikine.

Caption: Workflow for the isolation of Isositsirikine.

Section 4: Chemical Synthesis